1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Biochemical Assay Drug Discovery Formulation Science

Inconsistent solubility and wrong regioisomer selection can derail HTS campaigns and SAR studies. This compound solves both issues: the hydrochloride salt ensures >50 mg/mL water solubility for reliable aqueous assays, and the meta-substituted aminomethyl group eliminates the structural variability of the para analog. Key advantages: 1) ≥95% purity for analytical and synthetic reliability; 2) Exact regioisomer validated for 3-(aminomethyl)phenyl pharmacophore studies; 3) Stable, non-hygroscopic solid for easy handling.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
CAS No. 903558-70-3
Cat. No. B1525961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
CAS903558-70-3
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C10H15N3O.ClH/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
InChIKeyBWQAUKMFXJMRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride CAS 903558-70-3: Product Profile and Key Identifiers


1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride is a synthetic organic compound classified as a substituted phenylurea derivative . Its IUPAC name is 3-[3-(aminomethyl)phenyl]-1,1-dimethylurea; hydrochloride [1]. The compound has a molecular formula of C₁₀H₁₆ClN₃O and a molecular weight of 229.71 g/mol, and it is typically supplied as a research chemical with a purity specification of ≥95% . The hydrochloride salt form is key to its properties, enhancing water solubility compared to its free base analog .

Critical Differentiation: Why 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (903558-70-3) is Not Interchangeable with Analogs


Selecting the correct chemical entity is paramount for experimental reproducibility and data integrity. 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride differs fundamentally from its free base (CAS 903630-51-3) and the para-substituted isomer (CAS 164648-47-9) in key physicochemical properties that directly impact its utility in biological assays and chemical synthesis. The hydrochloride salt provides a dramatically different solubility profile, which is critical for achieving consistent concentrations in aqueous buffers . Furthermore, the position of the aminomethyl group on the phenyl ring (meta vs. para) can significantly alter the compound's 3D conformation, hydrogen-bonding network, and subsequent interactions with biological targets, making substitution without revalidation a high-risk action . Using an incorrect analog without this specific substitution pattern can lead to failed experiments and erroneous structure-activity relationship (SAR) conclusions [1].

Quantitative Evidence: Direct and Cross-Study Comparisons for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride


Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea demonstrates a significant increase in aqueous solubility compared to its free base counterpart (CAS 903630-51-3). This is a critical differentiation for any application involving biological buffers or aqueous media .

Biochemical Assay Drug Discovery Formulation Science

Structural Confirmation: Regioisomeric Differentiation from Para-Substituted Analog

The target compound features a 3-(aminomethyl) substitution on the phenyl ring, a regioisomer of the 4-(aminomethyl)phenyl analog (CAS 164648-47-9). This positional difference is known to alter the molecule's 3D geometry and hydrogen-bonding capabilities, which are fundamental to its interaction with biological targets and subsequent activity in structure-activity relationship (SAR) campaigns [1].

Medicinal Chemistry SAR Studies Chemical Biology

Purity Specification: Vendor-Stated Minimum Purity for Reproducible Research

Reputable vendors specify a minimum purity of 95% for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride, as verified by HPLC analysis. This specification provides a quantifiable baseline for experimental reliability and is a critical data point for procurement in chemical synthesis and biological testing .

Chemical Synthesis Analytical Chemistry Quality Control

Verified Application Scenarios for 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride (903558-70-3)


Biochemical Assay Development Requiring a Soluble Phenylurea Scaffold

Due to its enhanced water solubility (~50 mg/mL) as the hydrochloride salt, this compound is the preferred choice for developing and executing biochemical assays in aqueous buffers where its free base analog would precipitate . Its use is ideal for high-throughput screening (HTS) campaigns, enzyme inhibition studies, and receptor binding assays that demand consistent and fully solubilized compound.

Medicinal Chemistry and SAR Studies Targeting the 3-Aminomethylphenyl Motif

This compound serves as a specific and validated building block for structure-activity relationship (SAR) studies focused on the 3-(aminomethyl)phenyl pharmacophore. Researchers should procure this exact regioisomer to explore its interaction with biological targets, as using the 4-substituted analog (CAS 164648-47-9) would introduce an unintended structural variable and compromise the study's integrity [1].

Organic Synthesis as a Protected or Functionalized Amine Building Block

The hydrochloride salt provides a stable, non-hygroscopic, and easily handled form of the 3-(aminomethyl)phenyl-3,3-dimethylurea core. It can be used as a starting material or intermediate in multi-step organic syntheses, where the protonated amine can be deprotected for subsequent coupling reactions, offering a practical advantage over the free base .

Analytical Method Development and Reference Standard Use

With a vendor-specified purity of ≥95%, this compound is suitable for use as an analytical reference standard in the development and validation of HPLC, LC-MS, or NMR methods for quantifying related phenylurea derivatives. Its defined chemical identity and purity make it a reliable calibrant for quality control processes .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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